molecular formula C20H20ClN5O3S2 B2937757 2-((5-(4-(3-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1206989-06-1

2-((5-(4-(3-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2937757
CAS No.: 1206989-06-1
M. Wt: 477.98
InChI Key: OSLNQZAZUZXJAL-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a 4-(3-chlorobenzoyl)piperazin-1-yl group at position 5 and a thioether-linked acetamide moiety bearing a furan-2-ylmethyl group. The 1,3,4-thiadiazole scaffold is renowned for its bioactivity, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-[[5-[4-(3-chlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O3S2/c21-15-4-1-3-14(11-15)18(28)25-6-8-26(9-7-25)19-23-24-20(31-19)30-13-17(27)22-12-16-5-2-10-29-16/h1-5,10-11H,6-9,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLNQZAZUZXJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(3-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiadiazole moiety, piperazine ring, and furan derivative, which are known to contribute to various pharmacological effects.

Biological Activity Overview

The biological activity of this compound is largely attributed to its structural components. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial , anticancer , anti-inflammatory , and anticonvulsant activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the thiadiazole ring have shown effectiveness against a variety of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate significant activity against pathogens such as Staphylococcus aureus and Candida albicans .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

2. Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. Research indicates that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have shown that the compound can affect cell viability in various cancer cell lines, including breast and lung cancer .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines. Studies suggest that it may reduce inflammation through modulation of signaling pathways involved in immune response .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The thiadiazole moiety may interact with enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : The piperazine ring may act as a ligand for various receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR). For example:

  • A study focused on synthesizing various thiadiazole derivatives demonstrated that modifications at the piperazine nitrogen significantly influenced antimicrobial potency .
  • Another research project evaluated the anticonvulsant activity using animal models, confirming the efficacy of related compounds in reducing seizure frequency .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Thiadiazole Derivatives

Compound Name / ID Core Structure Piperazine Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) IR Key Peaks (cm⁻¹)
Target Compound 1,3,4-Thiadiazole 4-(3-Chlorobenzoyl) N-(furan-2-ylmethyl) 477.5 (calc) Not reported ~3305 (N-H), ~1678 (C=O)†
4h: N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(Furan-2-Carbonyl)piperazin-1-yl)acetamide 1,3,4-Thiadiazole 4-(Furan-2-carbonyl) N-(thiadiazole) ~352.8 (calc)‡ 180–182 NH, C=O, C=N, C=C
5a: 4-((5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)Imino)-N-Phenyl-4,5-Dihydrothiazol-2-Amine 1,3,4-Thiadiazole None (imino linkage) N-phenyl ~349.8 (calc)‡ 226–228 NH, C=N, C=C
2-((5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide 1,3,4-Thiadiazole 4-(2-Fluorobenzoyl) N-(furan-2-ylmethyl) 461.5 Not reported Not reported
4d: 2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole None (benzimidazole-thio) N-(thiadiazole) ~434.9 (calc)‡ 190–194 3305 (N-H), 1678 (C=O)

† Predicted based on analogous compounds .
‡ Calculated from molecular formulas in cited evidence.

Key Observations:

  • Substituent Effects: The target compound’s 3-chlorobenzoyl group differs from the 2-fluorobenzoyl analog () in both halogen position and electronic properties. Chlorine’s higher lipophilicity may enhance membrane permeability compared to fluorine .
  • Melting Points: Compounds with bulkier aromatic substituents (e.g., 5a, 4d) exhibit higher melting points (>200°C), likely due to enhanced π-π stacking, whereas furan-containing derivatives (e.g., 4h) melt at lower temperatures (~180°C) .
  • Spectral Data: IR spectra consistently show NH (~3300 cm⁻¹) and C=O (~1678 cm⁻¹) stretches, confirming amide and carbonyl functionalities. The target compound’s ¹H NMR would likely display signals for furan protons (δ 6.2–7.4 ppm), aromatic protons from 3-chlorobenzoyl (δ 7.3–7.8 ppm), and piperazine methylenes (δ 2.5–3.5 ppm) .

Table 2: Reported Bioactivities of Analogous Compounds

Compound Name / ID Bioactivity Reported Proposed Mechanism Reference
4g, 4h, 4i () Anticancer (in vitro) Inhibition of kinase or protease enzymes
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () Insecticidal, fungicidal Disruption of mitochondrial function
N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide () Anticancer (unspecified) DNA intercalation or topoisomerase inhibition
7a-7l () Acetylcholinesterase inhibition Competitive binding to enzyme active site

SAR Insights:

Piperazine Substituents: The 3-chlorobenzoyl group in the target compound may improve binding to hydrophobic enzyme pockets compared to smaller substituents (e.g., furan-2-carbonyl in 4h) .

Thioether Linkage: The thioether bridge in the target compound and analogs could enhance metabolic stability compared to oxygen-linked analogs .

Furan vs. Aromatic Groups: The furan-2-ylmethyl group may improve solubility relative to purely aromatic substituents (e.g., 4d’s benzimidazole), balancing lipophilicity for cellular uptake .

Q & A

Q. What established synthetic routes are available for this compound?

The compound can be synthesized via condensation reactions involving thiosemicarbazide derivatives. A typical procedure involves reacting a 1,3,4-thiadiazole precursor (e.g., 5-aryl-1,3,4-thiadiazol-2-amine) with chloroacetyl chloride in dioxane under triethylamine catalysis. Purification is achieved through recrystallization from ethanol-DMF mixtures. Similar methods are described for analogous thiadiazole derivatives .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • X-ray crystallography : Single-crystal analysis (e.g., at 173 K with R factor = 0.049) confirms bond lengths and angles, as demonstrated for structurally related acetamide-thiadiazole hybrids .
  • NMR and mass spectrometry : 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are essential for verifying molecular connectivity and purity. Elemental analysis further validates stoichiometry .

Q. How is the compound’s in vitro bioactivity initially assessed?

Standardized assays include:

  • Antioxidant activity : DPPH radical scavenging assays at varying concentrations (e.g., 10–100 µM), with IC50_{50} comparisons to controls like ascorbic acid .
  • Anticancer screening : MTT assays against cancer cell lines (e.g., HepG2, MCF-7), with IC50_{50} values calculated using dose-response curves .

Advanced Research Questions

Q. Why do some studies report divergent anticancer activities for structurally similar analogs?

Contradictions may arise from:

  • Cell line specificity : Variability in membrane permeability (e.g., P-glycoprotein expression in MDR+ lines) .
  • Substituent effects : The 3-chlorobenzoyl group enhances π-π stacking with kinase active sites, while furan-2-ylmethyl may reduce solubility, affecting bioavailability .

Q. How should researchers address inconsistencies in antioxidant assay results?

  • Control normalization : Use Trolox or ascorbic acid as internal standards across studies.
  • Mechanistic follow-up : Perform ROS scavenging assays (e.g., superoxide anion radical inhibition) to differentiate direct vs. indirect antioxidant effects .

Methodological Recommendations

Q. What steps ensure reproducibility in scaled-up synthesis?

  • Batch consistency : Use HPLC to verify purity (>95%) and track lot-to-lot variability.
  • Crystallization control : Optimize solvent ratios (e.g., DMSO/water 2:1) to prevent polymorph formation .

Q. How to design a robust SAR study for this compound?

  • Core modifications : Replace the thiadiazole ring with oxadiazole or triazole to assess heterocycle impact.
  • Side-chain variations : Test alkyl vs. aryl groups at the acetamide position (e.g., furan-2-ylmethyl vs. phenylpropyl) .

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